![molecular formula C16H24N2O2S B11830676 1-[(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11830676.png)
1-[(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octan-7-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[510]octan-7-yl]methanamine is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octan-7-yl]methanamine typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound . This process often involves the use of stereoselective reactions to ensure the correct spatial arrangement of atoms.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octan-7-yl]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-[(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octan-7-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-[(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octan-7-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and are often the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other bicyclic amines and sulfonyl derivatives, such as tropane alkaloids and their synthetic analogs .
Uniqueness
What sets 1-[(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octan-7-yl]methanamine apart is its unique combination of a bicyclic structure with a sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C16H24N2O2S |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
[(1S,7S)-1-methyl-3-(4-methylphenyl)sulfonyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine |
InChI |
InChI=1S/C16H24N2O2S/c1-13-4-6-14(7-5-13)21(19,20)18-9-3-8-16(11-17)10-15(16,2)12-18/h4-7H,3,8-12,17H2,1-2H3/t15-,16-/m1/s1 |
InChI-Schlüssel |
JVLGYKJYKKPPOM-HZPDHXFCSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@]3(C[C@@]3(C2)C)CN |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3(CC3(C2)C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


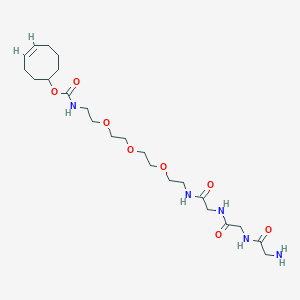
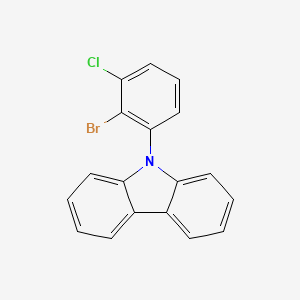
![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11830613.png)

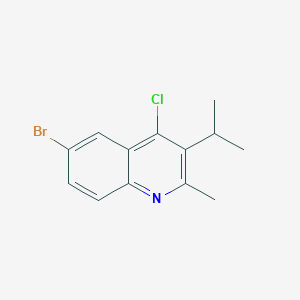
![8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane](/img/structure/B11830635.png)



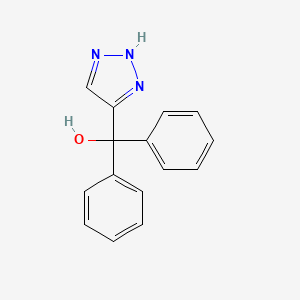
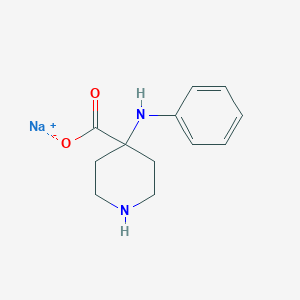
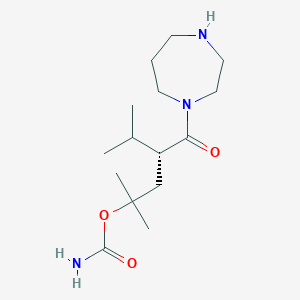
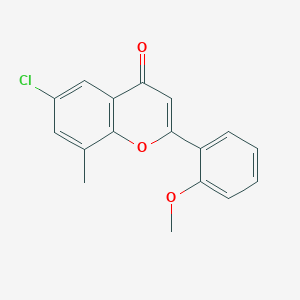
![[(2S,4S,5S,6R)-5-benzoyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl benzoate](/img/structure/B11830683.png)
